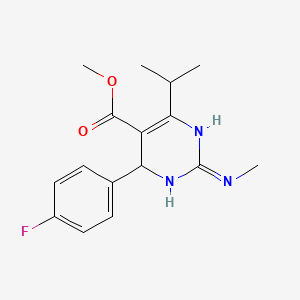
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, an isopropyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired dihydropyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-Chlorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate
- Methyl 4-(4-Bromophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate
- Methyl 4-(4-Methylphenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylamino)-1,4-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C16H20FN3O2 |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methylimino-6-propan-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20FN3O2/c1-9(2)13-12(15(21)22-4)14(20-16(18-3)19-13)10-5-7-11(17)8-6-10/h5-9,14H,1-4H3,(H2,18,19,20) |
InChI Key |
WDSBHMAXXRTWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(NC(=NC)N1)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















